Uridine 5'-tetraphosphate
Overview
Description
Uridine 5’-tetraphosphate is a nucleotide derivative composed of uridine and four phosphate groups. It is a significant compound in various biochemical processes, particularly in the synthesis of RNA and the regulation of cellular activities. This compound is known for its role in energy transfer and signal transduction within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-tetraphosphate typically involves the phosphorylation of uridine monophosphate. One common method includes the use of uridine-5’-monophosphate disodium salt, which is dissolved in purified water and then subjected to a series of reactions involving tri-n-butylamine and diisopropylcarbodiimide . The reaction is carried out at controlled temperatures to ensure the formation of the desired tetraphosphate compound.
Industrial Production Methods
For large-scale production, methods have been developed to synthesize Uridine 5’-tetraphosphate efficiently. These methods often involve the use of stable, soluble, and non-toxic salts such as tetrammonium and tetrasodium salts . The industrial process is designed to be time-efficient, reducing the synthesis period to three days or less .
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-tetraphosphate undergoes various chemical reactions, including:
Phosphorylation: The addition of phosphate groups to form higher-order phosphates.
Hydrolysis: The breakdown of the compound into simpler molecules in the presence of water.
Substitution: Replacement of one functional group with another under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include diisopropylcarbodiimide, tri-n-butylamine, and anhydrous magnesium chloride . The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives of uridine, such as uridine diphosphate and uridine triphosphate .
Scientific Research Applications
Uridine 5’-tetraphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of RNA and other nucleotides.
Biology: The compound plays a crucial role in cellular signaling and energy transfer.
Mechanism of Action
Uridine 5’-tetraphosphate exerts its effects by acting on specific molecular targets and pathways. It interacts with purinergic receptors, particularly the P2Y2 receptor, to mediate cellular responses such as smooth muscle cell activation and osteopontin expression . The compound also plays a role in the synthesis of glycogen and the regulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Uridine 5’-triphosphate: A nucleotide with three phosphate groups, involved in RNA synthesis and cellular signaling.
Cytidine 5’-triphosphate: Another nucleotide that plays a role in the synthesis of RNA and DNA.
Adenosine 5’-triphosphate: A key energy carrier in cells, involved in numerous biochemical processes.
Uniqueness
Uridine 5’-tetraphosphate is unique due to its four phosphate groups, which confer distinct biochemical properties compared to its counterparts with fewer phosphate groups. This higher phosphorylation state allows it to participate in more complex biochemical reactions and regulatory processes .
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O18P4/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(26-8)3-25-31(19,20)28-33(23,24)29-32(21,22)27-30(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,23,24)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVYRQFJZOKNGO-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O18P4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905179 | |
Record name | 4-Hydroxy-1-(5-O-{hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70905179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10003-94-8 | |
Record name | Uridine 5'-tetraphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010003948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-1-(5-O-{hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70905179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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